Cgp 39551

Catalog No.
S523312
CAS No.
127910-32-1
M.F
C8H16NO5P
M. Wt
237.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cgp 39551

CAS Number

127910-32-1

Product Name

Cgp 39551

IUPAC Name

[(E)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid

Molecular Formula

C8H16NO5P

Molecular Weight

237.19 g/mol

InChI

InChI=1S/C8H16NO5P/c1-3-14-8(10)7(9)4-6(2)5-15(11,12)13/h4,7H,3,5,9H2,1-2H3,(H2,11,12,13)/b6-4+

InChI Key

OKDOWCKDTWNRCB-GQCTYLIASA-N

SMILES

CCOC(=O)C(C=C(C)CP(=O)(O)O)N

Solubility

Soluble in DMSO, not in water

Synonyms

2-amino-4-methyl-5-phosphono-3 pentenoic acid carboxyethyl ester, CGP 39551, CGP-39551

Canonical SMILES

CCOC(=O)C(C=C(C)CP(=O)(O)O)N

Isomeric SMILES

CCOC(=O)C(/C=C(\C)/CP(=O)(O)O)N

Description

The exact mass of the compound (E)-(4-Amino-5-ethoxy-2-methyl-5-oxopent-2-en-1-yl)phosphonic acid is 237.07661 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Phosphoamino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NMDA Receptor Antagonism

CGP 39551 acts as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptors in the brain. NMDA receptors play a crucial role in excitatory neurotransmission and are implicated in various neurological disorders. Studies have shown that CGP 39551 effectively displaces a radiolabeled ligand (CPP) from the NMDA receptor binding site in rat brain tissue, with a Ki (inhibition constant) of 310 nM [1]. This suggests CGP 39551's potential to modulate NMDA receptor activity.

Source

[1] ()

Anticonvulsant Activity

Given its NMDA receptor antagonism properties, CGP 39551 has been investigated for its anticonvulsant potential. In vivo studies have demonstrated that CGP 39551 exhibits potent anticonvulsant activity when administered orally [1]. This finding suggests the possibility of developing CGP 39551 or similar compounds into therapeutic agents for epilepsy and other seizure disorders.

Source

[1] ()

CGP 39551 is a synthetic compound with the molecular formula C₈H₁₆N₄O₅P and a molecular weight of 237.19 Da. It is recognized for its potent and selective antagonistic properties against the N-methyl-D-aspartate receptor, which is crucial in mediating excitatory neurotransmission in the central nervous system. The compound exhibits a binding affinity characterized by an inhibition constant (K_i) of approximately 310 nM for the inhibition of [³H]-CPP binding in rat brain tissues .

CGP 39551 functions primarily through competitive inhibition at the N-methyl-D-aspartate receptor sites. This mechanism involves blocking the receptor's activation by glutamate, which is pivotal in various neurophysiological processes. The chemical structure allows it to interact effectively with the receptor, leading to decreased synaptic transmission and alterations in neuronal excitability .

The biological activity of CGP 39551 has been extensively studied, particularly regarding its effects on synaptic plasticity and neurodevelopment. Research indicates that developmental antagonism with CGP 39551 can significantly influence gene expression related to neurogenesis and synaptic function. For instance, studies have shown that treatment with CGP 39551 modulates genes involved in critical pathways such as FXR/RXR and LXR/RXR activation . Additionally, it has been observed to affect behavioral responses in animal models, suggesting potential implications for conditions like epilepsy and neurodegenerative diseases .

The synthesis of CGP 39551 typically involves multi-step organic reactions that integrate various chemical precursors. While specific proprietary methods may vary among laboratories, the general approach encompasses the formation of key intermediates followed by functionalization to achieve the desired phosphonate structure characteristic of CGP 39551. Detailed synthetic routes are often documented in pharmaceutical chemistry literature but are not universally disclosed due to intellectual property considerations.

CGP 39551 has several applications in both research and potential therapeutic contexts:

  • Neuroscience Research: It is widely used to study N-methyl-D-aspartate receptor functions and their implications in synaptic plasticity.
  • Pharmacological Studies: Investigated for its anticonvulsant properties and potential use in treating conditions like epilepsy.
  • Neurodevelopmental Studies: Used to explore developmental impacts on brain function due to its antagonistic effects on excitatory neurotransmission.

Interaction studies involving CGP 39551 have focused on its effects when combined with other pharmacological agents or under various physiological conditions. For example, research has demonstrated that co-administration with substances like aspartame can alter gene expression profiles related to neurodevelopment . Additionally, studies examining its interactions with other neurotransmitter systems provide insights into its broader pharmacodynamic profile.

CGP 39551 belongs to a class of compounds known as competitive N-methyl-D-aspartate receptor antagonists. Here are some similar compounds along with a comparison highlighting CGP 39551's uniqueness:

Compound NameMolecular FormulaK_i (nM)Unique Features
CGP 37849C₈H₁₆N₄O₅P~4More potent than CGP 39551; similar structure
MemantineC₁₂H₁₅N~1000Non-competitive antagonist; used in Alzheimer’s treatment
DextromethorphanC₁₈H₂₃N₃O~1500NMDA antagonist with additional cough suppressant properties

CGP 39551 is distinguished by its selective competitive antagonism at the N-methyl-D-aspartate receptor compared to other compounds that may exhibit broader or different mechanisms of action.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

237.07660961 g/mol

Monoisotopic Mass

237.07660961 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anticonvulsants

Pictograms

Acute Toxic

Acute Toxic

Dates

Modify: 2023-08-15
1: D'Hooge R, Raes A, Hiramatsu M, Mori A, Van Bogaert PP, De Deyn PP. Effects of the competitive N-methyl-D-aspartate antagonist CGP 37849 and its ethylester CGP 39551 on N-methyl-D-aspartate-evoked whole-cell currents in cultured spinal neurones and on vestibular stimulation-induced seizures in EL mice. Arzneimittelforschung. 1998 Dec;48(12):1121-5. PubMed PMID: 9893924.
2: Velísek L, Vachová D, Mares P. Excitatory amino acid antagonists and pentylenetetrazol-induced seizures during ontogenesis. IV. Effects of CGP 39551. Pharmacol Biochem Behav. 1997 Mar;56(3):493-8. PubMed PMID: 9077588.
3: De Sarro G, De Sarro A, Ammendola D, Patel S. Lack of development of tolerance to anticonvulsant effects of two excitatory amino acid antagonists, CGP [corrected] 37849 and CGP 39551 in genetically epilepsy-prone rats. Brain Res. 1996 Sep 23;734(1-2):91-7. Erratum in: Brain Res 1997 Mar 7;750(1-2):329. PubMed PMID: 8896813.
4: Mennini T, Miari A, Presti ML, Rizzi M, Samanin R, Vezzani A. Adaptive changes in the NMDA receptor complex in rat hippocampus after chronic treatment with CGP 39551. Eur J Pharmacol. 1994 Dec 12;271(1):93-101. PubMed PMID: 7698217.
5: Dall'Olio R, Facchinetti F, Contestabile A, Gandolfi O. Chronic neonatal blockade of N-methyl-D-aspartate receptor by CGP 39551 increases dopaminergic function in adult rat. Neuroscience. 1994 Nov;63(2):451-5. PubMed PMID: 7891857.
6: Facchinetti F, Dall'Olio R, Ciani E, Sparapani M, Virgili M, Contestabile A. Long-lasting effects of chronic neonatal blockade of N-methyl-D-aspartate receptor through the competitive antagonist CGP 39551 in rats. Neuroscience. 1994 May;60(2):343-53. PubMed PMID: 7915409.
7: Pearce PC, Halsey MJ, Maclean CJ, Ward EM, Pearson J, Henley M, Meldrum BS. The orally active NMDA receptor antagonist CGP 39551 ameliorates the high pressure neurological syndrome in Papio anubis. Brain Res. 1993 Sep 17;622(1-2):177-84. PubMed PMID: 7902190.
8: Facchinetti F, Ciani E, Dall'Olio R, Virgili M, Contestabile A, Fonnum F. Structural, neurochemical and behavioural consequences of neonatal blockade of NMDA receptor through chronic treatment with CGP 39551 or MK-801. Brain Res Dev Brain Res. 1993 Aug 20;74(2):219-24. PubMed PMID: 8104744.
9: Maj J, Rogóz Z, Skuza G. Central effects of CGP 37849 and CGP 39551, competitive NMDA receptor antagonists, in mice. Pol J Pharmacol. 1993 Jul-Aug;45(4):349-60. PubMed PMID: 7906989.
10: Czechowska G, Dziki M, Pietrasiewicz T, Kleinrok Z, Turski WA, Czuczwar SJ. Competitive antagonists of NMDA receptors, CGP 37849 and CGP 39551, enhance the anticonvulsant activity of valproate against electroconvulsions in mice. Eur J Pharmacol. 1993 Feb 23;232(1):59-64. PubMed PMID: 8096188.
11: Maj J, Skuza G, Rogóz Z. Some central effects of CGP 37849 and CGP 39551, the competitive NMDA receptor antagonists: potential antiparkinsonian activity. J Neural Transm Park Dis Dement Sect. 1993;6(1):53-62. PubMed PMID: 8105798.
12: Maj J, Rogóz Z, Skuza G, Sowińska H. The effect of CGP 37849 and CGP 39551, competitive NMDA receptor antagonists, in the forced swimming test. Pol J Pharmacol Pharm. 1992 Jul-Aug;44(4):337-46. PubMed PMID: 1363131.
13: Maren S, Baudry M, Thompson RF. Effects of the novel NMDA receptor antagonist, CGP 39551, on field potentials and the induction and expression of LTP in the dentate gyrus in vivo. Synapse. 1992 Jul;11(3):221-8. PubMed PMID: 1353274.
14: Virgili M, Migani P, Contestabile A, Barnabei O. Protection from kainic acid neuropathological syndrome by NMDA receptor antagonists: effect of MK-801 and CGP 39551 on neurotransmitter and glial markers. Neuropharmacology. 1992 May;31(5):469-74. PubMed PMID: 1356249.
15: Cotterell KL, Croucher MJ, Bradford HF. Weak anticonvulsant activity of CGP 37849 and CGP 39551 against kindled seizures following systemic administration. Eur J Pharmacol. 1992 Apr 22;214(2-3):285-7. PubMed PMID: 1355438.
16: Ylinen A, Lahtinen H, Sirviö J, Partanen J, Asikainen A, Gulyas A, Freund TF, Riekkinen P. Behavioural, electrophysiological and histopathological changes following sustained stimulation of the perforant pathway input to the hippocampus: effect of the NMDA receptor antagonist, CGP 39551. Brain Res. 1991 Jul 12;553(2):195-200. PubMed PMID: 1681982.
17: Chapman AG, Graham JL, Patel S, Meldrum BS. Anticonvulsant activity of two orally active competitive N-methyl-D-aspartate antagonists, CGP 37849 and CGP 39551, against sound-induced seizures in DBA/2 mice and photically induced myoclonus in Papio papio. Epilepsia. 1991 Jul-Aug;32(4):578-87. PubMed PMID: 1678345.
18: Löscher W, Hönack D, Fassbender CP. Regional alterations in brain amino acids after administration of the N-methyl-D-aspartate receptor antagonists MK-801 and CGP 39551 in rats. Neurosci Lett. 1991 Mar 11;124(1):115-8. PubMed PMID: 1677457.
19: Löscher W, Hönack D. Anticonvulsant and behavioral effects of two novel competitive N-methyl-D-aspartic acid receptor antagonists, CGP 37849 and CGP 39551, in the kindling model of epilepsy. Comparison with MK-801 and carbamazepine. J Pharmacol Exp Ther. 1991 Feb;256(2):432-40. PubMed PMID: 1671593.
20: Liljequist S. The competitive NMDA receptor antagonist, CGP 39551, inhibits ethanol withdrawal seizures. Eur J Pharmacol. 1991 Jan 3;192(1):197-8. PubMed PMID: 1674917.

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